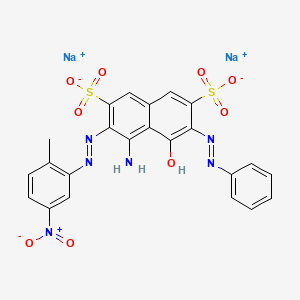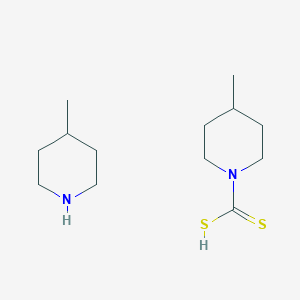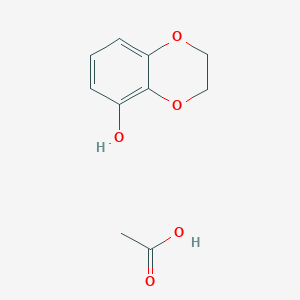
2,3-Dibutyl-1,3-butadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibutyl-1,3-butadiene is an organic compound with the molecular formula C12H22 It is a derivative of 1,3-butadiene, where two butyl groups are attached to the second and third carbon atoms of the butadiene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutyl-1,3-butadiene typically involves the alkylation of 1,3-butadiene with butyl halides under specific conditions. One common method is the use of a strong base such as sodium amide (NaNH2) to facilitate the alkylation reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic dimerization of butadiene followed by selective hydrogenation and subsequent alkylation. The process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.
化学反应分析
Types of Reactions: 2,3-Dibutyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form corresponding diols or epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Cl2 or Br2 in the presence of a suitable solvent.
Major Products:
Oxidation: Diols or epoxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,3-Dibutyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty rubbers and elastomers with enhanced performance characteristics.
作用机制
The mechanism of action of 2,3-Dibutyl-1,3-butadiene involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes a radical or ionic mechanism to form long-chain polymers. The presence of butyl groups influences the reactivity and stability of the resulting polymers, making them suitable for specific applications.
相似化合物的比较
1,3-Butadiene: A simpler diene with no alkyl substitutions.
2,3-Dimethyl-1,3-butadiene: A similar compound with methyl groups instead of butyl groups.
Isoprene: Another diene with a different substitution pattern.
Comparison: 2,3-Dibutyl-1,3-butadiene is unique due to the presence of butyl groups, which impart distinct physical and chemical properties compared to its simpler counterparts. The butyl groups increase the hydrophobicity and steric hindrance, affecting the compound’s reactivity and applications.
属性
CAS 编号 |
5731-93-1 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
5,6-dimethylidenedecane |
InChI |
InChI=1S/C12H22/c1-5-7-9-11(3)12(4)10-8-6-2/h3-10H2,1-2H3 |
InChI 键 |
KWLSHEKEMVDTBF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C)C(=C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


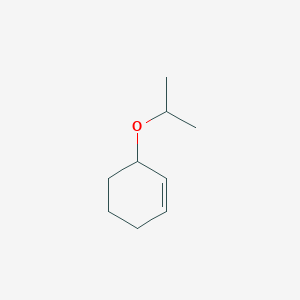

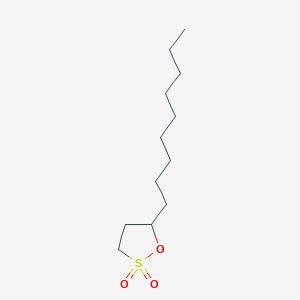
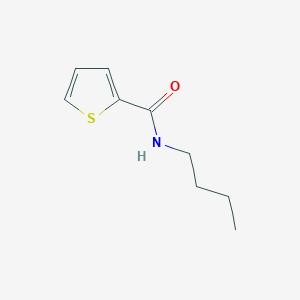
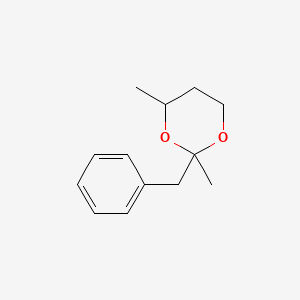
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
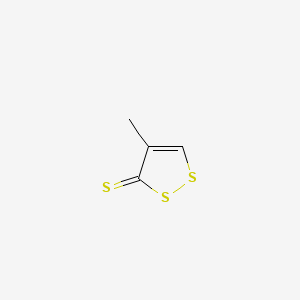
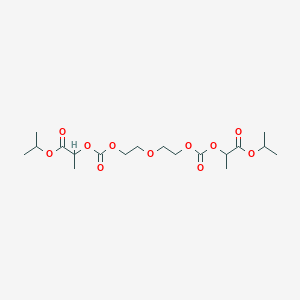
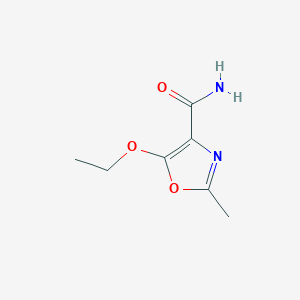
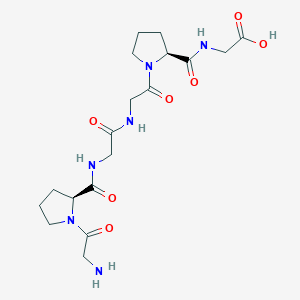
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
